(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone
Description
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-7-8-17(13-15(14)2)21(25)24-11-9-16(10-12-24)20-22-18-5-3-4-6-19(18)23-20/h3-8,13,16H,9-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTKJMCGULBSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.
Coupling with Dimethylphenyl Group: The final step involves coupling the benzimidazole-piperidine intermediate with a dimethylphenyl group, typically through a Friedel-Crafts acylation or similar reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone: can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; strong bases (e.g., sodium hydride) for nucleophilic substitution.
Major Products
The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and piperidine exhibit significant antimicrobial properties. A study on similar compounds found that they displayed moderate to good activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzimidazole and piperidine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Studies have shown that similar benzimidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
Case Study: Antitumor Effects
A study published in Pharmacological Research explored the effects of related compounds on cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with mechanisms involving mitochondrial dysfunction and upregulation of pro-apoptotic proteins.
Pharmacokinetics and Mechanism of Action
The pharmacokinetic profile of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone suggests good bioavailability and metabolic stability. Similar compounds have been shown to interact with various biological targets, influencing multiple signaling pathways involved in cell proliferation and apoptosis.
Mechanism of Action
The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or altering receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Trifluoromethylphenyl Analog
- Compound: (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65, )
- Key Differences : The 2-trifluoromethylphenyl group replaces the 3,4-dimethylphenyl moiety.
- Impact :
- Data : Molecular weight = 397.3 g/mol; Melting point = 178–185°C; NMR confirms structural integrity .
Fluorobenzyl-Methoxyphenyl Analog
- Compound: (4-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-((3-fluorobenzyl)oxy)-3-methoxyphenyl)methanone ()
- Key Differences : Incorporates fluorobenzyl substituents and a methoxy group.
- Impact :
Heterocyclic Modifications
Azetidine and Diazaspiro Derivatives
- Compound 93: (3,3-difluoroazetidin-1-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone ()
- Key Differences : Replaces piperidine with a difluoroazetidine ring.
- Fluorination improves potency in antimalarial assays (86% yield) .
Diazepan-1-yl Derivative
- Compound 111: (1,4-diazepan-1-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone ()
- Key Differences : Incorporates a seven-membered diazepane ring.
- Impact :
Antimicrobial Benzimidazole Derivatives ()
- Compound 1 : 4-(1H-Benzo[d]imidazol-2-yl)benzenamide
- Key Differences : Lacks the piperidine and dimethylphenyl groups.
- Impact :
Comparative Data Table
*Calculated based on molecular formula C₂₁H₂₁N₃O.
Biological Activity
The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to elucidate the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a benzimidazole moiety linked to a piperidine ring and a dimethylphenyl group, contributing to its diverse biological interactions.
Anti-inflammatory Properties
Recent studies indicate that derivatives of benzimidazole compounds exhibit significant anti-inflammatory activity. For instance, a related compound demonstrated potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. The most effective derivative showed an IC50 of 0.86 μM for NO and 1.87 μM for TNF-α, surpassing the efficacy of ibuprofen in vivo .
Anticancer Activity
Molecular docking studies have suggested that the compound may interact effectively with various cancer-related targets. In vitro assays have indicated that similar benzimidazole derivatives can inhibit the growth of several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective potential of benzimidazole derivatives. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting a possible application in neurodegenerative diseases .
The biological activities of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound appears to modulate signaling pathways associated with inflammation, particularly by inhibiting NF-κB activation.
- Induction of Apoptosis : The interaction with specific receptors may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
- Antioxidant Activity : Some studies suggest that benzimidazole derivatives can scavenge free radicals, thereby protecting cells from oxidative damage.
Case Studies
Q & A
Q. What are the critical synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves sequential coupling of benzimidazole, piperidine, and 3,4-dimethylphenyl moieties. Key steps include:
- Imidazole ring formation : Cyclization of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the benzimidazole to the piperidine ring .
- Methanone linkage : Friedel-Crafts acylation or coupling via acyl chlorides to introduce the 3,4-dimethylphenyl group . Critical conditions: Anhydrous solvents (e.g., DMF, THF), controlled temperatures (0–100°C), and catalysts like Pd(PPh₃)₄ for cross-coupling .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z 375.2 [M+H]⁺) and fragmentation patterns .
- HPLC : Quantifies purity (>95% peak area at 254 nm) and monitors reaction progress .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Low in water; enhanced via salt formation (e.g., hydrochloride salt) or co-solvents (DMSO/PBS mixtures) .
- Stability : Degrades under strong acidic/basic conditions; stable in neutral buffers at 4°C for 48 hours .
Advanced Research Questions
Q. How can low yields during benzimidazole-piperidine coupling be optimized?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or ligand systems (XPhos) to improve cross-coupling efficiency .
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .
- Temperature gradients : Use microwave-assisted synthesis at 80–120°C for faster kinetics and higher yields (e.g., 78% in vs. 8% in ) .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Assay standardization : Use positive controls (e.g., histamine H1/H4 receptor antagonists) to validate receptor binding protocols .
- Orthogonal assays : Compare in vitro enzyme inhibition (IC₅₀) with cellular viability assays (MTT) to confirm target specificity .
- Dose-response normalization : Adjust for differences in cell permeability (e.g., via PAMPA assays) .
Q. How can computational modeling predict binding affinity to histamine receptors?
- Molecular docking : Use AutoDock Vina to simulate interactions with H1 receptor active sites (e.g., key residues: Asp107, Lys191) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzimidazole enhance affinity) .
Q. What methodological considerations are critical for SAR studies of derivatives?
- Substituent libraries : Synthesize analogs with varied substituents (e.g., 3,4-dimethylphenyl → fluorophenyl or methoxyphenyl) .
- Pharmacophore mapping : Identify essential motifs (e.g., benzimidazole for H1 antagonism; piperidine for CNS penetration) .
- Biological prioritization : Screen derivatives against panels of GPCRs or kinases to assess selectivity .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- PK/PD modeling : Measure plasma half-life (t₁/₂) and tissue distribution (LC-MS/MS) to optimize dosing regimens .
- Metabolite profiling : Use hepatocyte incubations to identify active/inactive metabolites .
- Formulation strategies : Develop nanoemulsions or liposomes to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
